Methetoin

Vue d'ensemble

Description

Méthodes De Préparation

La méthétoïne peut être synthétisée par plusieurs voies de synthèse. Une méthode courante consiste à faire réagir l'éthyl phényl cétone avec de l'urée en présence d'une base, suivie d'une cyclisation pour former le cycle imidazolidinedione. Les conditions de réaction impliquent généralement le chauffage des réactifs sous reflux . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des principes similaires, avec une optimisation pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

La méthétoïne subit diverses réactions chimiques, notamment :

Oxydation : La méthétoïne peut être oxydée pour former les dérivés imidazolidinedione correspondants.

Réduction : Les réactions de réduction peuvent convertir la méthétoïne en ses dérivés aminés correspondants.

Substitution : La méthétoïne peut subir des réactions de substitution, où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Chimie : La méthétoïne est utilisée comme précurseur dans la synthèse de divers composés organiques.

Biologie : Elle a été étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : La recherche a étudié son potentiel en tant qu'anticonvulsivant et ses effets sur le système nerveux central.

Industrie : La méthétoïne est utilisée dans la production de certains produits pharmaceutiques et agrochimiques

Mécanisme d'action

Le mécanisme d'action de la méthétoïne implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'elle exerce ses effets en modulant l'activité de certaines enzymes et de certains récepteurs dans l'organisme. Par exemple, la méthétoïne peut inhiber l'activité des enzymes impliquées dans le métabolisme des neurotransmetteurs, ce qui entraîne une modification des niveaux de neurotransmetteurs dans le cerveau . Cela peut entraîner divers effets pharmacologiques, tels que l'activité anticonvulsivante.

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

Methetoin serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Synthesis Precursor

The compound is utilized as a precursor in the synthesis of various organic compounds. For instance, it can be synthesized through the reaction of ethyl phenyl ketone with urea under basic conditions, followed by cyclization to form the imidazolidinedione ring.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its chiral nature enables selective interactions with biological targets, which could lead to significant therapeutic effects .

Anticonvulsant Activity

this compound has been studied for its potential anticonvulsant properties. A study conducted by Helen Wyss demonstrated its efficacy in modulating neurotransmitter levels, suggesting a mechanism for its anticonvulsant effects .

Medical Applications

Neurological Disorders

Ongoing research is investigating this compound's therapeutic potential in treating neurological disorders. Preliminary results indicate that it may help manage conditions such as epilepsy and other seizure disorders due to its modulation of neurotransmitter activity .

Antimicrobial Properties

this compound has shown promise in antimicrobial studies. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its role in developing new drugs. Its unique properties allow for innovative approaches to drug formulation and synthesis.

Material Science

The compound's characteristics are also being utilized in material science for the development of new materials with specific properties tailored for various applications.

Case Study 1: Anticonvulsant Efficacy

A study conducted on the anticonvulsant effects of this compound involved evaluating its impact on neurotransmitter levels in animal models. The results indicated a significant reduction in seizure activity when administered at specific dosages, supporting its potential use in clinical settings.

Case Study 2: Antimicrobial Activity

Research examining this compound's antimicrobial properties involved testing against various bacterial strains. The compound demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, highlighting its potential as a new antimicrobial agent.

Data Table: Summary of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Biology | Enzyme inhibition | Selective interactions with biological targets |

| Medicine | Anticonvulsant | Efficacy in reducing seizure activity |

| Medical Research | Neurological disorders | Potential therapeutic effects under investigation |

| Industry | Pharmaceutical development | Role in drug formulation |

| Material Science | Development of new materials | Tailored properties for specific applications |

Mécanisme D'action

The mechanism of action of methetoin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . This can result in various pharmacological effects, such as anticonvulsant activity.

Comparaison Avec Des Composés Similaires

La méthétoïne est structurellement similaire à d'autres dérivés de l'hydantoïne, tels que la phénytoïne et l'éthotoïne. Elle possède des propriétés uniques qui la distinguent de ces composés :

Phénytoïne : Si la méthétoïne et la phénytoïne sont toutes deux utilisées comme anticonvulsivants, la méthétoïne présente un schéma de substitution différent sur le cycle imidazolidinedione, ce qui peut entraîner des profils pharmacologiques différents.

Éthotoïne : L'éthotoïne est un autre dérivé de l'hydantoïne possédant des propriétés anticonvulsivantes, mais sa structure de chaîne latérale est différente de celle de la méthétoïne .

Activité Biologique

Methetoin, a compound with the chemical identifier (S)-525599-67-1, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a chiral compound that has been utilized in various fields, including chemistry and medicine. Its unique structure allows it to interact selectively with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects. Key mechanisms include:

- Enzyme Inhibition : this compound demonstrates the capacity to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : Its chiral nature enables selective binding to receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neurological Effects : Ongoing research is investigating its role in treating neurological disorders, highlighting its importance in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism | |

| Neurological Impact | Potential therapeutic uses in neurological disorders |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Neurological Applications

Another study focused on the effects of this compound in animal models of neurological disorders. The findings suggested that this compound could improve behavioral outcomes and reduce symptoms associated with these conditions, warranting further clinical investigation.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Biological Activity : this compound shows promise as a chiral building block in pharmaceutical synthesis, particularly for compounds targeting neurological pathways.

- Therapeutic Potential : Its application in treating infections and neurological disorders is being explored, with preliminary results indicating efficacy.

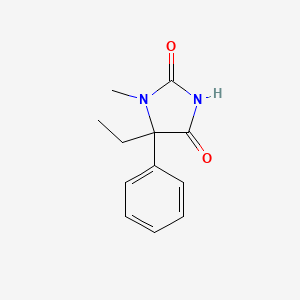

Propriétés

Numéro CAS |

5696-06-0 |

|---|---|

Formule moléculaire |

C12H14N2O2 |

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

5-ethyl-1-methyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)13-11(16)14(12)2/h4-8H,3H2,1-2H3,(H,13,15,16) |

Clé InChI |

NEGMMKYAVYNLCG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

SMILES canonique |

CCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methetoin; Deltoin; Metetoin; N 3; N-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.